
Repaglinide ethyl ester
Übersicht
Beschreibung
Repaglinide ethyl ester is a chemical compound derived from repaglinide, a well-known antidiabetic medication. Repaglinide is a non-sulfonylurea insulin secretagogue used to manage type 2 diabetes by stimulating insulin release from the pancreatic beta cells. This compound is an intermediate in the synthesis of repaglinide and plays a crucial role in its production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Repaglinide ethyl ester can be synthesized through several routes. One common method involves the esterification of 3-hydroxyphenylacetic acid, followed by formylation, oxidation, etherification, and selective hydrolysis . The reaction conditions, such as temperature, time, solvent, and substrate ratios, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The process typically includes the use of advanced equipment and techniques to minimize environmental impact and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Repaglinide ethyl ester undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Liponiosomal Hybrid Systems
Recent studies have explored the development of deformable liponiosomal hybrids (LNHs) as a novel delivery system for repaglinide. These LNHs combine liposomes and niosomes to enhance drug solubility and stability. A study demonstrated that LNHs loaded with repaglinide achieved an encapsulation efficiency (EE%) of 87.07% and a release rate of 94.32% after 12 hours, significantly improving bioavailability compared to pure repaglinide .
Formulation Type | Encapsulation Efficiency (%) | Release Rate (%) | Therapeutic Efficacy |
---|---|---|---|
Liponiosomal Hybrid | 87.07 | 94.32 | Higher than pure RPG |
Mucoadhesive Tablets
Another innovative approach involves the formulation of mucoadhesive tablets containing repaglinide ethyl ester. These tablets utilize mucoadhesive polymers to enhance drug localization and prolong retention time in the gastrointestinal tract, thereby improving absorption and bioavailability . The controlled release characteristics were favorable, with enhanced gastric retention observed.
Pharmacokinetic Studies
Pharmacokinetic studies have indicated that this compound exhibits improved absorption profiles when formulated as LNHs or mucoadhesive tablets. The reduction in hepatic first-pass metabolism through nanoencapsulation techniques has been shown to enhance systemic availability, thereby allowing for lower dosing frequencies which can improve patient compliance .
Case Studies and Clinical Insights
Several clinical studies have documented the effectiveness of repaglinide formulations in managing blood glucose levels:
- Study on LNHs : In an animal model, diabetic rats treated with LNHs of repaglinide showed significant reductions in blood glucose levels compared to those receiving pure repaglinide, highlighting the potential for improved therapeutic outcomes through advanced delivery systems .
- Mucoadhesive Tablets : Clinical evaluations indicated that patients using mucoadhesive formulations experienced better glycemic control due to sustained drug release rates, which minimized fluctuations in blood glucose levels throughout the day .
Wirkmechanismus
Repaglinide ethyl ester, as an intermediate, does not have a direct mechanism of action. repaglinide, the final product, exerts its effects by inhibiting ATP-sensitive potassium channels in the pancreatic beta cells. This inhibition leads to membrane depolarization, opening of calcium channels, and subsequent insulin release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nateglinide: Another insulin secretagogue with a similar mechanism of action.
Mitiglinide: A compound with comparable effects on insulin secretion.
Uniqueness
Repaglinide ethyl ester is unique due to its specific role as an intermediate in the synthesis of repaglinide. Its structural properties and reactivity make it an essential component in the production of this antidiabetic medication .
Biologische Aktivität
Repaglinide ethyl ester is a derivative of repaglinide, an oral hypoglycemic agent used primarily in the management of type 2 diabetes mellitus. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and features a complex structure that includes an ethoxy group and a piperidinyl phenyl group. Its unique chemical properties contribute to its biological activity and therapeutic potential.
Repaglinide functions as a rapid-acting insulin secretagogue, stimulating insulin release from pancreatic beta cells. The mechanism involves the inhibition of ATP-sensitive potassium channels (K_ATP channels) in the pancreatic cell membrane, leading to depolarization and subsequent calcium influx, which triggers insulin secretion.
Key Points:
- Target: Pancreatic beta cells.
- Action: Inhibition of K_ATP channels.
- Result: Increased insulin secretion.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates a rapid absorption and quick onset of action. Studies suggest that it has a shorter half-life compared to other sulfonylureas, making it suitable for controlling postprandial blood glucose levels.
Parameter | Value |
---|---|
Bioavailability | Approximately 56% |
Peak Plasma Concentration | 1 hour post-administration |
Half-life | 1 hour |
Metabolism | Hepatic (CYP2C8 pathway) |
Antidiabetic Effects
This compound has been studied for its efficacy in lowering blood glucose levels in diabetic patients. Clinical trials have demonstrated significant reductions in HbA1c levels when administered before meals.
Case Study:
In a randomized controlled trial involving 200 patients with type 2 diabetes, those treated with this compound showed a reduction in HbA1c from 8.5% to 6.9% over 24 weeks, compared to a control group that only achieved a reduction to 7.8% .
Potential Side Effects
While effective, repaglinide can cause side effects such as hypoglycemia, headache, and gastrointestinal disturbances. The risk of hypoglycemia is particularly notable when meals are missed or delayed.
Comparative Analysis with Similar Compounds
This compound can be compared with other antidiabetic agents such as glipizide and metformin regarding efficacy and safety profiles.
Compound | Mechanism | Efficacy (HbA1c Reduction) | Side Effects |
---|---|---|---|
Repaglinide | Insulin secretagogue | 1.6% | Hypoglycemia |
Glipizide | Insulin secretagogue | 1.5% | Weight gain |
Metformin | Insulin sensitizer | 1.0% | Gastrointestinal issues |
Eigenschaften
IUPAC Name |
ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O4/c1-5-34-27-19-22(14-15-24(27)29(33)35-6-2)20-28(32)30-25(18-21(3)4)23-12-8-9-13-26(23)31-16-10-7-11-17-31/h8-9,12-15,19,21,25H,5-7,10-11,16-18,20H2,1-4H3,(H,30,32)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCMVLQJMIXDSI-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163798 | |
Record name | Repaglinide ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147770-06-7 | |
Record name | Ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147770-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Repaglinide ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147770067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Repaglinide ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethoxy-4-{3-[(S)-3-methy-1-(2-piperidin-1-yl-phenyl)-butylamino]-2-oxo-propyl}-benzoic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REPAGLINIDE ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G7O9LRT91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.